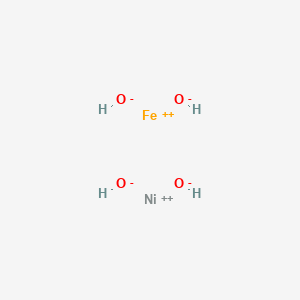
Iron(2+);nickel(2+);tetrahydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(2+);nickel(2+);tetrahydroxide is a coordination compound consisting of iron and nickel ions coordinated with hydroxide ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iron(2+);nickel(2+);tetrahydroxide can be synthesized through various methods. One common approach involves the co-precipitation of iron and nickel salts in an alkaline medium. For instance, mixing aqueous solutions of iron(II) sulfate and nickel(II) sulfate with sodium hydroxide can result in the formation of the desired compound. The reaction typically occurs at room temperature and requires careful control of pH to ensure the complete precipitation of the hydroxide complex.
Industrial Production Methods
Industrial production of this compound often involves large-scale co-precipitation processes. The reaction conditions are optimized to maximize yield and purity. Factors such as temperature, concentration of reactants, and mixing speed are carefully controlled to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions
Iron(2+);nickel(2+);tetrahydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: Ligand substitution reactions can occur, where hydroxide ligands are replaced by other ligands such as chloride or ammonia.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand substitution reactions often involve the use of concentrated hydrochloric acid or ammonia solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) and nickel(III) complexes, while reduction can produce iron(0) and nickel(0) species.
Applications De Recherche Scientifique
Iron(2+);nickel(2+);tetrahydroxide has several scientific research applications:
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as battery electrodes and supercapacitors.
Biology and Medicine:
Mécanisme D'action
The mechanism by which Iron(2+);nickel(2+);tetrahydroxide exerts its effects involves several molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Iron(2+);nickel(2+);tetrahydroxide can be compared with other similar compounds, such as:
Iron(2+);cobalt(2+);tetrahydroxide: Similar in structure but with cobalt instead of nickel, this compound exhibits different catalytic properties due to the unique electronic configuration of cobalt.
Nickel(2+);cobalt(2+);tetrahydroxide: This compound, containing both nickel and cobalt, shows distinct electrochemical behavior compared to this compound.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and ability to undergo various reactions make it a valuable subject of study in fields ranging from catalysis to materials science.
Propriétés
Numéro CAS |
110045-09-5 |
|---|---|
Formule moléculaire |
FeH4NiO4 |
Poids moléculaire |
182.57 g/mol |
Nom IUPAC |
iron(2+);nickel(2+);tetrahydroxide |
InChI |
InChI=1S/Fe.Ni.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
Clé InChI |
QJSRJXPVIMXHBW-UHFFFAOYSA-J |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[Fe+2].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxybenzo[c]acridine](/img/structure/B14323637.png)
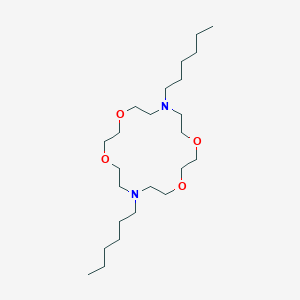

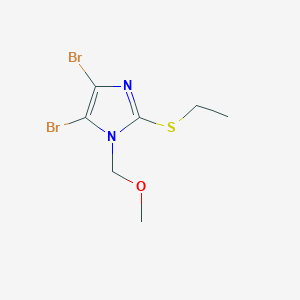
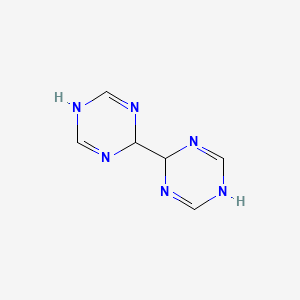

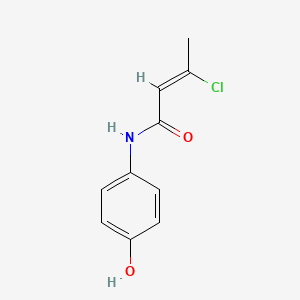

![Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]-](/img/structure/B14323690.png)
![1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B14323692.png)
![2-[(1R,4aR,8aR)-7-methoxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid](/img/structure/B14323693.png)
![N-[1-(Phenylsulfanyl)cyclopentyl]acetamide](/img/structure/B14323703.png)

![2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B14323722.png)
